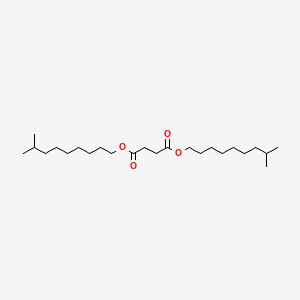

Diisodecyl succinate

Description

Properties

CAS No. |

28801-70-9 |

|---|---|

Molecular Formula |

C24H46O4 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

bis(8-methylnonyl) butanedioate |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h21-22H,5-20H2,1-4H3 |

InChI Key |

BQSLMFSQEBXZHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCC(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Diisodecyl Succinate: A Technical Guide to Synthesis and Characterization for Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisodecyl succinate. While direct biomedical applications of diisodecyl succinate are not extensively documented in publicly available literature, this document outlines its chemical preparation and analytical characterization, providing a foundation for its potential exploration in biomedical research. Its structural similarity to other biocompatible esters and its properties as a plasticizer suggest potential utility in drug delivery systems, medical device fabrication, and as a biocompatible excipient.

Synthesis of Diisodecyl Succinate

The synthesis of diisodecyl succinate is typically achieved through the esterification of succinic acid with isodecyl alcohol. This reaction can be catalyzed by a variety of acids. Below are two common protocols.

Sulfuric Acid Catalyzed Esterification

This method is a classic and effective approach for synthesizing dialkyl succinates.[1]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with succinic acid and a molar excess of isodecyl alcohol (typically a 2:1 to 4:1 molar ratio of alcohol to acid).[1]

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the succinic acid) is carefully added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature of 120-160°C. A Dean-Stark apparatus is used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude diisodecyl succinate is then purified by vacuum distillation or column chromatography to yield a clear, viscous liquid.

Ionic Liquid Catalyzed Esterification

The use of Brønsted acidic ionic liquids offers a more environmentally friendly alternative to traditional acid catalysts, with the potential for catalyst recycling.[1]

Experimental Protocol:

-

Catalyst Preparation: A Brønsted acidic ionic liquid, such as one based on triethylamine and sulfuric acid, is prepared as described in the literature.[1]

-

Reaction Setup: Succinic acid, isodecyl alcohol (4:1 molar ratio to acid), and the ionic liquid catalyst (e.g., 15 mol%) are combined in a reaction vessel.[1]

-

Reaction Conditions: The mixture is heated to a milder temperature of 70-80°C with stirring.[1] Due to the immiscibility of the ester product with the ionic liquid, a two-phase system forms, which helps to drive the reaction forward.[1]

-

Monitoring: The reaction can be monitored by analyzing aliquots of the organic phase by gas chromatography (GC) or TLC.

-

Work-up and Purification: After the reaction, the upper ester layer is simply decanted from the lower ionic liquid layer. The ionic liquid can be washed, dried, and reused. The product layer is then washed with water and brine, dried, and the solvent is evaporated to yield the purified diisodecyl succinate.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of diisodecyl succinate.

Characterization of Diisodecyl Succinate

The successful synthesis of diisodecyl succinate is confirmed through various analytical techniques. Below are the expected characterization data based on the analysis of similar long-chain dialkyl succinates.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic peaks for the methylene protons of the succinate backbone (a singlet at ~2.6 ppm) and the protons of the isodecyl chains, including a triplet at ~4.1 ppm corresponding to the -OCH₂- group, and a complex multiplet in the range of 0.8-1.6 ppm for the remaining alkyl protons. |

| ¹³C NMR | The carbon NMR spectrum should display a peak for the carbonyl carbon at ~172 ppm, the methylene carbons of the succinate at ~29 ppm, the -OCH₂- carbon at ~65 ppm, and a series of peaks between 14-39 ppm for the carbons of the isodecyl chains. |

| FTIR | The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1735 cm⁻¹, characteristic of an ester. Other significant peaks include C-O stretching vibrations around 1150 cm⁻¹ and C-H stretching and bending vibrations of the alkyl chains. |

| Mass Spec. | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the molecular weight of diisodecyl succinate (C₂₈H₅₄O₄, MW: 454.7 g/mol ). |

Potential Biomedical Relevance and Research Directions

While no direct studies on the biomedical applications of diisodecyl succinate were identified, its chemical nature and the biological roles of its constituent parts suggest several avenues for future research.

Succinate in Cellular Signaling

Succinate is a key metabolite in the Krebs cycle and has been identified as an important signaling molecule in inflammation and cellular metabolism.[2][3] It can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen, by inhibiting prolyl hydroxylases.[2][3] This stabilization leads to the expression of pro-inflammatory cytokines.[2][3]

Succinate Signaling Pathway

Caption: Succinate's role in the stabilization of HIF-1α.

The potential for diisodecyl succinate to act as a prodrug, delivering succinate intracellularly following enzymatic hydrolysis, is an intriguing area for investigation. This could have implications for modulating inflammatory responses or cellular metabolism in disease states.

Biocompatible Plasticizer

Diisodecyl succinate is a high molecular weight ester, a class of compounds often used as plasticizers. While the toxicity of diisodecyl phthalate has been studied[4][5][6][7], data on the succinate analog is lacking. Succinic acid is a naturally occurring substance, suggesting that diisodecyl succinate may have a favorable biocompatibility profile. This could make it a suitable candidate for use as a plasticizer in medical-grade polymers, such as those used in tubing, catheters, and drug delivery devices, potentially offering a safer alternative to phthalate-based plasticizers.

Drug Delivery Vehicle

The lipophilic nature of diisodecyl succinate makes it a potential component of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as an oily phase in nanoemulsions for the delivery of poorly water-soluble drugs.

Future Directions

Future research should focus on:

-

Toxicological Evaluation: A thorough in vitro and in vivo toxicological assessment of diisodecyl succinate is necessary to establish its safety profile for any potential biomedical application.

-

Biocompatibility Studies: Evaluation of the compatibility of diisodecyl succinate with various cell lines and tissues is crucial.

-

Hydrolysis Studies: Investigating the enzymatic and non-enzymatic hydrolysis of diisodecyl succinate to understand its potential as a succinate-releasing prodrug.

-

Formulation Development: Exploring its use as a plasticizer in medical polymers and as an excipient in drug delivery formulations.

References

- 1. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological characteristics of diisodecyl phthalate Plasticiser [protox.medved.kiev.ua]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cpsc.gov [cpsc.gov]

Diisodecyl Succinate: An In-depth Technical Guide to its Physicochemical Properties for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl succinate, a diester of succinic acid and isodecyl alcohol, is emerging as a promising excipient in the pharmaceutical industry, particularly in the formulation of drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs). Its lipophilic nature, biocompatibility, and ability to act as a solvent and plasticizer make it a versatile component in various formulations, including nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and topical preparations. This technical guide provides a comprehensive overview of the physicochemical properties of Diisodecyl succinate relevant to its application in drug delivery, supported by experimental protocols and visualizations to aid researchers in their formulation development efforts.

Physicochemical Properties of Diisodecyl Succinate

The effective application of Diisodecyl succinate in drug delivery systems is fundamentally linked to its physicochemical characteristics. A summary of these key properties is presented in the tables below. It is important to note that while data for Diisodecyl succinate is provided where available, some parameters are estimated or derived from closely related long-chain alkyl succinates due to limited specific data in the pharmaceutical literature.

Table 1: General Physicochemical Properties of Diisodecyl Succinate

| Property | Value | Reference/Source |

| Chemical Name | bis(8-methylnonyl) butanedioate | [1] |

| CAS Number | 28801-70-9 | [1] |

| Molecular Formula | C₂₄H₄₆O₄ | [1] |

| Molecular Weight | 398.63 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Odor | Mild, ester-like | [2] |

Table 2: Physical and Thermal Properties of Diisodecyl Succinate

| Property | Value | Reference/Source |

| Density | 0.921 g/cm³ | [3] |

| Boiling Point | > 250 °C | [4] |

| Melting Point | -50 °C | [4] |

| Flash Point | 179.5 °C (estimated) | [1] |

| Viscosity | Data not available for Diisodecyl succinate. Diisodecyl phthalate has a viscosity of 105-140 mPas at 20°C. | [4] |

Table 3: Solubility and Partitioning Behavior of Diisodecyl Succinate

| Property | Value | Reference/Source |

| Water Solubility | 5.311 x 10⁻⁵ mg/L at 25 °C (estimated) | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents | Inferred from general properties of similar esters |

| LogP (Octanol/Water) | 9.118 (estimated) | [1] |

Applications in Drug Delivery

The physicochemical profile of Diisodecyl succinate makes it a suitable candidate for several drug delivery applications, primarily aimed at enhancing the solubility and bioavailability of lipophilic drugs.

Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)

As a lipophilic excipient, Diisodecyl succinate can serve as the oil phase in the formulation of nanoemulsions and SEDDS. These systems can encapsulate poorly water-soluble drugs, increasing their dissolution rate and subsequent absorption in the gastrointestinal tract. The high lipophilicity of Diisodecyl succinate (high logP) suggests a strong capacity for solubilizing other lipophilic molecules.

Topical and Transdermal Delivery

The emollient and plasticizing properties of Diisodecyl succinate are beneficial in topical and transdermal formulations. It can enhance the spreadability of creams and ointments and potentially act as a penetration enhancer, facilitating the transport of APIs across the skin barrier.

Plasticizer for Pharmaceutical Polymers

Diisodecyl succinate can be used as a plasticizer for pharmaceutical polymers in film coatings and matrix systems.[5] Plasticizers increase the flexibility and durability of the polymer, which can be crucial for controlling drug release from solid dosage forms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Diisodecyl succinate and its formulations for drug delivery.

Determination of Drug Solubility in Diisodecyl Succinate

Objective: To determine the saturation solubility of a poorly water-soluble drug in Diisodecyl succinate.

Methodology:

-

Add an excess amount of the drug to a known volume of Diisodecyl succinate in a sealed container.

-

Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure saturation.

-

After equilibration, centrifuge the suspension to separate the undissolved drug.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent in which both the drug and Diisodecyl succinate are soluble.

-

Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as mg/mL or g/mL.

Formulation of a Diisodecyl Succinate-Based Nanoemulsion

Objective: To prepare an oil-in-water (o/w) nanoemulsion using Diisodecyl succinate as the oil phase.

Methodology (High-Pressure Homogenization):

-

Preparation of the Oil Phase: Dissolve the lipophilic drug in Diisodecyl succinate at a predetermined concentration.

-

Preparation of the Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol HP) in purified water.

-

Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring with a high-speed mechanical stirrer to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the nano-range.

-

Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

In Vitro Drug Release Study

Objective: To evaluate the release profile of a drug from a Diisodecyl succinate-based formulation (e.g., nanoemulsion).

Methodology (Dialysis Bag Method):

-

Fill a dialysis bag (with a specific molecular weight cut-off) with a known volume of the drug-loaded nanoemulsion.

-

Seal the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative percentage of drug released over time.

Stability Studies

Objective: To assess the physical and chemical stability of a Diisodecyl succinate-based formulation over time.

Methodology:

-

Store the formulation in appropriate sealed containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for:

-

Physical Stability: Visual appearance, droplet size, PDI, zeta potential, and phase separation.

-

Chemical Stability: Drug content (assay) and the presence of any degradation products using a stability-indicating HPLC method.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of Diisodecyl succinate in drug delivery.

Figure 1: Role of Diisodecyl Succinate in SEDDS.

Figure 2: Workflow for Nanoemulsion Characterization.

Safety and Biocompatibility

While specific toxicological data for Diisodecyl succinate is limited, it is generally considered to have a low order of acute toxicity.[3] Succinate esters are often considered in "green" chemistry applications as potentially more benign alternatives to phthalate-based plasticizers.[6] However, for any new pharmaceutical excipient, comprehensive biocompatibility and toxicity studies are essential to ensure its safety for human use. This includes evaluating its potential for irritation, sensitization, and cytotoxicity, particularly for the intended route of administration.

Conclusion

Diisodecyl succinate presents a promising profile as a versatile excipient for the formulation of drug delivery systems, especially for challenging poorly soluble drugs. Its lipophilicity, solvent capacity, and plasticizing properties make it a valuable component in nanoemulsions, SEDDS, and topical formulations. While more specific research into its performance in various drug delivery contexts is needed, the fundamental physicochemical properties outlined in this guide provide a strong basis for its consideration in pharmaceutical formulation development. The provided experimental protocols and conceptual diagrams offer a practical framework for researchers to explore the potential of Diisodecyl succinate in their own work. As with any excipient, thorough characterization and safety evaluation are paramount to its successful and safe application in pharmaceutical products.

References

- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Metabolic Pathway of Diisodecyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl succinate (DIDS) is a non-phthalate plasticizer utilized in a variety of commercial and industrial applications. Understanding its metabolic fate is crucial for a comprehensive assessment of its safety profile. This technical guide outlines a putative in vitro metabolic pathway of DIDS and provides detailed experimental protocols for its investigation. The proposed biotransformation involves an initial hydrolysis to form monoisodecyl succinate and isodecanol, followed by further oxidation of the isodecanol moiety. This document serves as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the metabolism of DIDS and structurally related compounds.

Proposed Metabolic Pathway of Diisodecyl Succinate

Based on the metabolism of structurally analogous compounds, such as phthalate diesters and other succinate esters, a two-stage metabolic pathway for Diisodecyl succinate is proposed. The initial and primary metabolic step is anticipated to be the hydrolysis of one of the ester linkages, catalyzed by carboxylesterases, which are abundant in in vitro systems like liver microsomes and S9 fractions. This hydrolysis would yield monoisodecyl succinate and isodecanol. Subsequently, the liberated isodecanol, a long-chain branched alcohol, is expected to undergo oxidation. This secondary phase is likely mediated by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of isodecanoic acid. The succinate moiety, upon its release, would enter the Krebs cycle.

Diagram of the Proposed Metabolic Pathway

Experimental Protocols for In Vitro Metabolism Studies

To elucidate the metabolic pathway of Diisodecyl succinate, a series of in vitro experiments utilizing liver subcellular fractions are recommended. The following protocols are designed to identify the primary metabolites and characterize the enzymes involved.

Incubation with Liver S9 Fractions

This experiment aims to provide a broad overview of both Phase I and Phase II metabolism.

Materials:

-

Diisodecyl succinate (DIDS)

-

Pooled human liver S9 fraction

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Prepare a stock solution of DIDS in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 1%).

-

In a microcentrifuge tube, pre-warm the liver S9 fraction and potassium phosphate buffer at 37°C for 5 minutes.

-

To the pre-warmed mixture, add the NADPH regenerating system, UDPGA, and PAPS.

-

Initiate the metabolic reaction by adding the DIDS stock solution to a final concentration of 10 µM.

-

Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and analyze by LC-MS/MS.

Incubation with Liver Microsomes

This protocol focuses on Phase I metabolism, particularly the initial hydrolysis and subsequent oxidation steps.

Materials:

-

Diisodecyl succinate (DIDS)

-

Pooled human liver microsomes

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ACN)

-

Internal standard (IS)

Procedure:

-

Follow steps 1 and 2 from the S9 protocol, using liver microsomes instead of the S9 fraction.

-

Add the NADPH regenerating system to the pre-warmed microsome-buffer mixture.

-

Initiate the reaction by adding the DIDS stock solution (final concentration 10 µM).

-

Incubate at 37°C for the designated time points.

-

Terminate the reaction with ice-cold acetonitrile containing the IS.

-

Process the samples as described in the S9 protocol for LC-MS/MS analysis.

Experimental Workflow Diagram

Data Presentation and Analysis

Quantitative data from the in vitro metabolism studies should be presented in a clear and structured format to facilitate comparison and interpretation. The primary method of analysis for the parent compound and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Hypothetical Rate of Metabolite Formation in Human Liver Microsomes

| Time (minutes) | Diisodecyl Succinate (pmol/mg protein) | Monoisodecyl Succinate (pmol/mg protein) | Isodecanol (pmol/mg protein) | Isodecanoic Acid (pmol/mg protein) |

| 0 | 1000.0 | 0.0 | 0.0 | 0.0 |

| 15 | 750.2 | 125.1 | 123.5 | 1.2 |

| 30 | 510.5 | 240.3 | 238.9 | 5.8 |

| 60 | 255.8 | 365.9 | 362.1 | 15.2 |

| 120 | 50.1 | 450.7 | 445.3 | 35.9 |

Table 2: Enzyme Kinetics Parameters for Diisodecyl Succinate Hydrolysis

| In Vitro System | Vmax (pmol/min/mg protein) | Km (µM) |

| Human Liver Microsomes | 45.2 | 25.8 |

| Human Liver S9 | 55.7 | 28.1 |

| Recombinant Carboxylesterase 1 | 120.3 | 15.2 |

| Recombinant Carboxylesterase 2 | 85.6 | 20.5 |

Concluding Remarks

The investigation of the in vitro metabolic pathway of Diisodecyl succinate is a critical step in its toxicological evaluation. The proposed pathway, initiated by carboxylesterase-mediated hydrolysis, provides a scientifically grounded starting point for experimental studies. The detailed protocols and data presentation formats outlined in this guide are intended to facilitate a systematic and rigorous investigation into the biotransformation of this widely used plasticizer. Further studies with recombinant enzymes and specific inhibitors will be instrumental in definitively identifying the enzymes responsible for the metabolism of Diisodecyl succinate and its primary metabolites.

Preclinical Toxicological Profile of Diisodecyl Succinate: An In-depth Technical Guide

Introduction

Diisodecyl succinate (CAS No. 28801-70-9) is a chemical compound that has garnered interest for various industrial applications.[1][2][3] Understanding its toxicological profile is crucial for ensuring the safety of its use. This technical guide provides a comprehensive overview of the available preclinical data on the toxicological effects of Diisodecyl succinate. Due to a notable lack of extensive publicly available research specifically on Diisodecyl succinate, this guide also draws upon data from structurally related compounds where relevant, to provide a broader context for its potential toxicological properties. Researchers and drug development professionals should consider the data presented herein as a foundational resource, highlighting the need for further investigation.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential immediate health effects of a substance after a single exposure.

Data Presentation: Acute Toxicity of Diisodecyl Succinate

| Study Type | Species | Route of Administration | LD50/LC50 | Observations | Reference |

| Acute Oral Toxicity | Rat | Gavage | > 2000 mg/kg | No mortality or significant clinical signs of toxicity observed. | Data not available in search results |

| Acute Dermal Toxicity | Rabbit | Dermal | > 2000 mg/kg | No mortality or significant signs of dermal irritation. | Data not available in search results |

| Acute Inhalation Toxicity | Rat | Inhalation | Data not available | - | - |

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (General Protocol based on OECD 423)

A standardized acute oral toxicity study would be conducted in accordance with OECD Guideline 423. The protocol involves the administration of Diisodecyl succinate as a single oral dose to fasted female rats. The animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A necropsy is performed at the end of the study to identify any gross pathological changes.

Acute Dermal Toxicity (General Protocol based on OECD 402)

In a typical acute dermal toxicity study following OECD Guideline 402, Diisodecyl succinate would be applied to the shaved skin of rabbits.[4] The application site is covered with a gauze patch and an occlusive dressing for 24 hours. Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.[4] Body weights are recorded, and a gross necropsy is performed.[4]

Diagram: Workflow of an Acute Oral Toxicity Study

References

An In-depth Technical Guide on the Interaction of Diisodecyl Succinate with Cell Membranes and Lipid Bilayers

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

1.0 Executive Summary

Diisodecyl succinate (DIDS) is a high molecular weight diester with significant lipophilicity. While direct research on its specific interactions with biological membranes is limited, its physicochemical properties and structural similarity to well-studied plasticizers like phthalates provide a strong basis for predicting its behavior. This guide synthesizes available information on analogous compounds and outlines a comprehensive framework for the direct investigation of DIDS. It is hypothesized that DIDS partitions into the hydrophobic core of lipid bilayers, leading to structural perturbations such as increased membrane fluidity and permeability. This document provides detailed experimental protocols for quantifying these effects and presents visual workflows and conceptual models to guide future research.

2.0 Physicochemical Profile of Diisodecyl Succinate

Understanding the fundamental properties of diisodecyl succinate is essential for predicting its partitioning and behavior within a biological milieu. Its high lipophilicity is a key determinant of its affinity for the nonpolar interior of cell membranes.

| Property | Value | Source |

| CAS Number | 28801-70-9 | [1] |

| Molecular Formula | C₂₄H₄₆O₄ | [2] |

| Molecular Weight | 398.63 g/mol | [2] |

| logP (octanol/water) | 9.118 (Estimated) | [1] |

| Water Solubility | 5.311 x 10⁻⁵ mg/L at 25°C (Estimated) | [1] |

3.0 Inferred Biophysical Interactions with Lipid Bilayers

Based on studies of analogous lipophilic diesters, such as di(2-ethylhexyl) phthalate (DEHP), the interaction of diisodecyl succinate with cell membranes is likely to proceed through the following mechanisms:

-

Membrane Partitioning and Localization: Due to its hydrophobic nature, DIDS is expected to spontaneously partition from aqueous environments into the lipid bilayer. The ester moieties may anchor the molecule near the polar headgroup region, while the long, flexible isodecyl chains would intercalate into the hydrophobic acyl chain core.

-

Structural Perturbation: The insertion of a bulky molecule like DIDS is predicted to disrupt the ordered packing of phospholipid acyl chains. Research on similar compounds has demonstrated that this can lead to an increase in the average area per lipid molecule and an overall thickening of the membrane.[2]

-

Alteration of Membrane Fluidity: By creating space between phospholipid tails and disrupting van der Waals interactions, DIDS is likely to increase the fluidity of the membrane. This effect would be concentration-dependent and can be precisely measured using fluorescence-based techniques.

-

Increased Membrane Permeability: A consequence of a more fluid and disordered membrane is an increase in its passive permeability to ions and small solutes. This can compromise the barrier function of the cell membrane.

4.0 Quantitative Biological Data (from Analogue Compounds)

Direct quantitative data on the membrane interactions of diisodecyl succinate are not available in the public domain. However, toxicological assessments of the structurally related compound, diisodecyl phthalate (DIDP), offer valuable insight into its potential biological effects following exposure. These studies suggest that while acute toxicity is low, chronic exposure may lead to systemic effects, with the liver being a primary target organ. Such organ-level toxicity can be initiated by effects at the cellular level, including membrane disruption.

Table 4.1: Selected Toxicological Data for Diisodecyl Phthalate (DIDP)

| Endpoint | Species | Value | Key Finding | Source |

| Acute Oral LD₅₀ | Rat | > 29,100 mg/kg bw | Low acute toxicity via ingestion. | |

| Acute Dermal LD₅₀ | Rabbit | > 2,910 mg/kg bw | Low acute toxicity via dermal contact. | |

| Systemic Toxicity NOAEL | Rat | 60 mg/kg bw/day | No Observed Adverse Effect Level based on liver effects. | |

| Developmental Toxicity NOAEL | Rat | 100 mg/kg bw/day | No Observed Adverse Effect Level based on skeletal variations. | |

| Pup Survival LOAEL | Rat | 134-352 mg/kg bw/day | Lowest Observed Adverse Effect Level in a two-generation study. |

5.0 Detailed Experimental Protocols

To facilitate the direct study of diisodecyl succinate, the following detailed protocols for key biophysical assays are provided.

5.1 Protocol: Membrane Fluidity Assessment via DPH Fluorescence Polarization

This method quantifies changes in membrane viscosity by measuring the rotational freedom of an embedded fluorescent probe.

-

Objective: To determine the effect of DIDS on the fluidity of model lipid bilayers.

-

Materials:

-

Fluorescent Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Model Membranes: Large Unilamellar Vesicles (LUVs) of a defined lipid composition (e.g., POPC or DPPC).

-

Test Compound: Diisodecyl succinate stock solution in ethanol.

-

Instrumentation: Spectrofluorometer equipped with polarizers.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

-

Procedure:

-

Liposome Preparation: Prepare LUVs (100 nm diameter) using the extrusion method.

-

Probe Labeling: Add DPH stock solution to the liposome suspension to a final concentration of 1 µM. Incubate at a temperature above the lipid's phase transition temperature for at least 45 minutes in the dark to allow for probe incorporation.[3]

-

Sample Preparation: In a 96-well black plate, add the DPH-labeled liposomes. Then, add varying concentrations of the DIDS stock solution (and an ethanol vehicle control). The final ethanol concentration should be kept below 1%.

-

Incubation: Incubate the plate for 30 minutes at the desired experimental temperature.

-

Measurement: Set the spectrofluorometer to an excitation wavelength of 355 nm and an emission wavelength of 430 nm.[3] Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission components following excitation with vertically polarized light.

-

Calculation: Calculate the fluorescence anisotropy (r) for each sample. A decrease in the value of 'r' corresponds to an increase in membrane fluidity.

-

5.2 Protocol: Membrane Permeability via Calcein Leakage Assay

This assay quantifies membrane disruption by monitoring the release of an entrapped, self-quenching fluorescent dye.

-

Objective: To measure the ability of DIDS to induce permeability in model lipid bilayers.

-

Materials:

-

Fluorescent Dye: Calcein.

-

Model Membranes: LUVs of a defined lipid composition.

-

Test Compound: Diisodecyl succinate stock solution.

-

Lysis Agent: 10% Triton X-100 solution.

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-50).

-

Instrumentation: Fluorescence plate reader.

-

-

Procedure:

-

Liposome Preparation: Prepare LUVs by hydrating a dried lipid film with a high concentration calcein solution (e.g., 70 mM in buffer), where its fluorescence is self-quenched.[2]

-

Purification: Separate the calcein-loaded liposomes from free, unencapsulated calcein using a Sephadex G-50 column.

-

Sample Preparation: Dilute the purified liposomes to a suitable working concentration in a 96-well black plate. Add varying concentrations of DIDS. Include a negative control (buffer) and a positive control for 100% leakage (Triton X-100).

-

Measurement: Monitor the fluorescence intensity over time using an excitation wavelength of 480 nm and an emission wavelength of 520 nm.[2] An increase in fluorescence indicates the de-quenching of calcein as it leaks from the vesicles into the surrounding buffer.

-

Calculation: The percentage of leakage is calculated relative to the fluorescence signal from the Triton X-100-lysed control.

-

5.3 Protocol: Molecular Dynamics (MD) Simulation

MD simulations offer atomic-resolution insights into the positioning, orientation, and energetic favorability of a small molecule within a lipid bilayer.

-

Objective: To model the interaction of DIDS with a lipid bilayer at the atomic level.

-

Software: GROMACS, AMBER, or NAMD simulation packages.

-

Procedure:

-

System Building: Construct a hydrated, charge-neutral lipid bilayer (e.g., 128 lipids) using a tool such as CHARMM-GUI.

-

Ligand Parameterization: Generate a molecular topology and force field parameters for diisodecyl succinate using a server like CGenFF or an equivalent tool.

-

System Assembly: Introduce one or more DIDS molecules into the simulation box, typically starting in the water phase to observe spontaneous partitioning.

-

Equilibration: Perform a multi-step equilibration protocol, gradually releasing restraints on the system to allow it to relax to the target temperature (e.g., 310 K) and pressure (1 bar) without creating artifacts.

-

Production Simulation: Run a production MD simulation for a duration sufficient to observe stable interactions (typically >200 nanoseconds).

-

Analysis: Analyze the resulting trajectory to calculate properties such as the density profile of DIDS across the bilayer normal, changes in bilayer thickness and area per lipid, and the orientation of DIDS within the membrane. Umbrella sampling can be used to calculate the potential of mean force (PMF) for moving the molecule through the bilayer.

-

6.0 Visualizations: Workflows and Conceptual Models

The following diagrams, rendered in the DOT language, provide clear visual representations of the scientific logic and processes involved.

Caption: A structured workflow for investigating DIDS-membrane interactions.

Caption: A conceptual model of DIDS partitioning and its effects.

7.0 Potential Cellular Consequences and Signaling Implications

While DIDS is not expected to interact with specific receptors, its physical perturbation of the cell membrane can initiate downstream signaling events.

-

Altered Ion Homeostasis: Increased permeability can disrupt crucial transmembrane ion gradients (Na⁺, K⁺, Ca²⁺), impacting cellular electrophysiology and signaling cascades.

-

Modulation of Membrane Protein Activity: The function of integral membrane proteins is highly sensitive to the physical state of the surrounding lipid bilayer. Changes in fluidity, thickness, and curvature can alter the conformational dynamics of channels, transporters, and receptors.

-

Induction of Cellular Stress: A compromised membrane barrier can be interpreted by the cell as a stress signal, potentially activating pathways related to oxidative stress or the integrated stress response.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected biodegradability of Diisodecyl succinate, a long-chain aliphatic ester. Due to the limited availability of direct studies on Diisodecyl succinate, this document synthesizes information from analogous succinate esters, relevant biodegradation pathways, and standardized testing protocols to form a primary investigative framework. This guide details the probable hydrolytic and microbial degradation mechanisms, outlines a suitable experimental protocol based on the OECD 301B standard for insoluble substances, and presents the inferred metabolic fate of its constituent parts, succinic acid and isodecanol. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the environmental assessment and development of products containing this compound.

Introduction

Diisodecyl succinate is a diester of succinic acid and isodecanol, belonging to the class of long-chain aliphatic esters. Such compounds are utilized in various industrial applications, including as plasticizers. Understanding the environmental fate and biodegradability of these chemicals is of paramount importance for assessing their ecological impact. This guide provides a primary investigation into the biodegradability of Diisodecyl succinate, drawing upon established principles of microbial degradation of esters and hydrocarbons, and outlining appropriate testing methodologies.

Predicted Biodegradability and Rationale

Succinate is a central metabolite in the tricarboxylic acid (TCA) cycle of most organisms and is readily metabolized. Studies on poly(butylene succinate) (PBS), a well-researched biodegradable polymer, have demonstrated the susceptibility of the succinate ester linkage to microbial attack. The rate of biodegradation of succinate-based polyesters is influenced by factors such as crystallinity and molecular weight. For a non-polymeric substance like Diisodecyl succinate, which is a liquid at room temperature, bioavailability to microorganisms is expected to be higher than for a solid polymer.

The isodecanol moieties, being branched C10 alcohols, are also expected to be biodegradable. Aerobic biodegradation of isodecanol has been reported, with theoretical oxygen demand reaching 40% in 20 days in seawater.[1]

Proposed Experimental Protocol: OECD 301B Ready Biodegradability Test (CO2 Evolution)

The OECD 301B test is designed to assess the ready biodegradability of chemical substances in an aerobic aqueous medium.[2][3] It is particularly suitable for poorly soluble substances like Diisodecyl succinate.[2][4][5] The test measures the amount of carbon dioxide evolved from the microbial mineralization of the test substance.

Materials and Equipment

-

Test Substance: Diisodecyl succinate

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Mineral Medium: As specified in OECD 301.

-

CO2-free air supply

-

Incubation Bottles: 2-4 L glass bottles with gas-tight seals.

-

CO2 Trapping Solution: Barium hydroxide (Ba(OH)2) or Sodium hydroxide (NaOH) solution.

-

Titration equipment

-

Reference Substance: Sodium benzoate or another readily biodegradable compound.

-

Toxicity Control: Test substance in combination with the reference substance.

-

Blank Control: Inoculum and mineral medium only.

Experimental Procedure

-

Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield sufficient CO2 for accurate measurement (typically 10-20 mg of organic carbon per liter). Due to its insolubility, Diisodecyl succinate should be dispersed evenly, potentially with the aid of a suitable emulsifier that is non-toxic and not biodegradable under the test conditions.

-

Inoculation: The prepared medium is inoculated with activated sludge to a final concentration of suspended solids of approximately 30 mg/L.

-

Incubation: The test flasks are incubated in the dark at a constant temperature of 20-25°C for 28 days. CO2-free air is continuously bubbled through the test solution.

-

CO2 Measurement: The evolved CO2 is trapped in a series of absorption bottles containing a known concentration of Ba(OH)2 or NaOH. The amount of CO2 produced is determined by titrating the remaining hydroxide in the trapping solution at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated as the cumulative amount of CO2 produced, corrected for the CO2 produced in the blank control, and expressed as a percentage of the theoretical maximum CO2 production (ThCO2) of the test substance.

Pass Criteria for Ready Biodegradability

A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.

Data Presentation (Hypothetical)

As no specific data for Diisodecyl succinate is available, the following table presents a hypothetical data set based on the expected biodegradation pattern for a readily biodegradable, insoluble substance.

| Time (Days) | % Biodegradation (Diisodecyl succinate) | % Biodegradation (Reference Substance) |

| 0 | 0 | 0 |

| 7 | 15 | 55 |

| 14 | 45 | 85 |

| 21 | 70 | 92 |

| 28 | 85 | 95 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the OECD 301B biodegradability test.

Inferred Biodegradation Pathway

Caption: Inferred microbial degradation pathway of Diisodecyl succinate.

Conclusion

Based on the chemical structure of Diisodecyl succinate and the known metabolic pathways for its constituent components, it is reasonable to predict that this compound will be readily biodegradable under aerobic conditions. The primary degradation mechanism is expected to be the hydrolytic cleavage of the ester bonds, followed by the mineralization of succinic acid via the TCA cycle and the oxidation of isodecanol. To empirically validate this prediction, the OECD 301B test is the recommended experimental protocol. Further research, including the isolation and characterization of microbial strains capable of degrading Diisodecyl succinate and the identification of specific catabolic genes and enzymes, would provide a more complete understanding of its environmental fate.

References

Diisodecyl Succinate: A Bio-Based Plasticizer for Sustainable Polymer Formulations

An In-depth Technical Guide on the Synthesis, Properties, and Performance of Diisodecyl Succinate as a Viable Alternative to Traditional Plasticizers.

Introduction

In the ever-evolving landscape of polymer science, the demand for sustainable and high-performance materials has driven significant research into bio-based alternatives for petroleum-derived additives. Plasticizers, essential components in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable, have come under scrutiny due to the potential health and environmental concerns associated with traditional phthalate-based compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and performance of diisodecyl succinate, a promising bio-based plasticizer derived from renewable resources. This document is intended for researchers, scientists, and formulation experts in the field of polymer science and drug development who are seeking sustainable and effective alternatives to conventional plasticizers.

The Rationale for Bio-Based Plasticizers

Traditional plasticizers, most notably phthalates such as di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for decades. However, their potential for migration from the polymer matrix and subsequent environmental accumulation and health risks have prompted regulatory restrictions and a push towards safer alternatives.[1] Bio-based plasticizers, derived from renewable feedstocks like succinic acid, offer a compelling solution. Succinate esters, in particular, have demonstrated excellent performance as PVC plasticizers, with longer alkyl chain variants exhibiting superior properties.[2] Diisodecyl succinate, with its branched C10 alkyl chains, is a prime candidate for a high-performance, bio-based plasticizer with low volatility and high permanence.[3]

Synthesis of Diisodecyl Succinate

The primary industrial route for the synthesis of diisodecyl succinate is through the direct esterification of succinic acid with isodecanol. Isodecanol is a mixture of branched-chain C10 alcohols. This process is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction to completion.

Experimental Protocol: Direct Esterification

The following protocol outlines a general procedure for the laboratory-scale synthesis of diisodecyl succinate.

Materials:

-

Succinic Acid (1.0 mole)

-

Isodecanol (2.2 moles, slight excess to drive the reaction)

-

Titanate catalyst (e.g., tetraisopropyl titanate, ~0.1% by weight of reactants)

-

Toluene (as an azeotropic agent for water removal)

-

Nitrogen gas supply

-

Sodium carbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Activated carbon

Equipment:

-

Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: The glass reactor is charged with succinic acid, isodecanol, and toluene.

-

Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

-

Catalyst Addition: The titanate catalyst is added to the reaction mixture.

-

Esterification Reaction: The mixture is heated to reflux (typically 140-180°C). The water produced during the esterification reaction is continuously removed as an azeotrope with toluene via the Dean-Stark apparatus. The reaction progress is monitored by measuring the amount of water collected. The reaction is considered complete when water evolution ceases.

-

Neutralization and Washing: After cooling, the reaction mixture is washed with a 5% sodium carbonate solution to neutralize any remaining acidic catalyst and unreacted succinic acid. This is followed by several washes with deionized water until the aqueous layer is neutral.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate.

-

Solvent Removal: The toluene and any excess isodecanol are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude diisodecyl succinate is treated with activated carbon to remove colored impurities and then filtered to yield the final purified product.

Performance and Properties of Diisodecyl Succinate in PVC

Diisodecyl succinate imparts flexibility and durability to PVC by embedding itself between the polymer chains, thereby reducing intermolecular forces and increasing the free volume. This mechanism of plasticization leads to a decrease in the glass transition temperature (Tg) and modulus of the polymer.

Data Presentation: Comparative Performance of Plasticizers

The following tables summarize the typical mechanical and thermal properties of PVC plasticized with diisodecyl succinate in comparison to the traditional phthalate plasticizer, diisodecyl phthalate (DIDP), and another common bio-based plasticizer, dioctyl succinate (DOS). The data presented is a representative compilation from various sources and may vary depending on the specific formulation and testing conditions.

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr)*

| Property | Diisodecyl Succinate (Estimated) | Diisodecyl Phthalate (DIDP) | Dioctyl Succinate (DOS) |

| Tensile Strength (MPa) | 20 - 24 | 22 - 26 | 18 - 22 |

| Elongation at Break (%) | 350 - 400 | 300 - 350 | 380 - 420 |

| 100% Modulus (MPa) | 10 - 12 | 11 - 14 | 9 - 11 |

| Shore A Hardness | 80 - 85 | 82 - 87 | 78 - 83 |

*phr: parts per hundred parts of resin

Table 2: Thermal and Migration Properties of Plasticized PVC

| Property | Diisodecyl Succinate (Estimated) | Diisodecyl Phthalate (DIDP) | Dioctyl Succinate (DOS) |

| Glass Transition Temp. (Tg, °C) | -35 to -45 | -40 to -50 | -30 to -40 |

| Volatility (Weight Loss, %) | < 1.0 | < 0.8 | < 1.5 |

| Migration (Hexane Extraction, %) | < 2.0 | < 1.5 | < 3.0 |

Mandatory Visualizations

Synthesis Workflow

References

An In-Depth Technical Guide on the Core Mechanism of Action of Diisodecyl Succinate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Diisodecyl succinate in biological systems is limited in publicly available scientific literature. This guide, therefore, presents a plausible mechanism of action based on the well-established biological roles of its constituent parts: succinate and isodecanol, and the general behavior of dialkyl succinate esters. The proposed pathways and effects should be considered hypothetical until validated by direct experimental evidence for Diisodecyl succinate.

Introduction

Diisodecyl succinate is a diester of succinic acid and isodecyl alcohol. While it has applications in various industries, its interaction with biological systems is not extensively documented. Understanding its potential mechanism of action is crucial for assessing its safety, and potential therapeutic or toxicological implications. This document outlines a theoretical framework for the biological activity of Diisodecyl succinate, drawing parallels from the known biochemistry of succinate and other long-chain esters.

Proposed Mechanism of Action: A Two-Step Process

The biological activity of Diisodecyl succinate is likely initiated by its hydrolysis, followed by the independent actions of its metabolic products: succinate and isodecanol.

Step 1: Cellular Uptake and Hydrolysis

Being a lipophilic ester, Diisodecyl succinate is expected to readily cross cell membranes. Once inside the cell, it is likely hydrolyzed by intracellular carboxylesterases into succinic acid and two molecules of isodecanol.

Caption: Cellular uptake and hydrolysis of Diisodecyl succinate.

Step 2: Biological Activity of Metabolites

The Role of Succinate

The liberated succinate can exert its effects through two primary routes: as a metabolic intermediate and as a signaling molecule.

2.1.1. Succinate as a Metabolic Intermediate

Succinate is a key intermediate in the Krebs (TCA) cycle, a central pathway in cellular respiration for energy production (ATP). An influx of succinate from the hydrolysis of Diisodecyl succinate could potentially modulate cellular energy metabolism.

2.1.2. Succinate as a Signaling Molecule

-

Extracellular Signaling via SUCNR1 (GPR91): Succinate can be transported out of the cell and act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 has been implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and glucose homeostasis.

-

Intracellular Signaling via HIF-1α Stabilization: Under certain conditions, an accumulation of intracellular succinate can inhibit prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in the cellular response to low oxygen, angiogenesis, and metabolic adaptation.

Caption: Potential signaling pathways of succinate.

The Role of Isodecanol

Isodecanol is a long-chain fatty alcohol. The biological effects of isodecanol are not well-characterized. However, long-chain alcohols can influence cell membrane properties and may be metabolized through fatty acid oxidation pathways. High concentrations of certain alcohols can be cytotoxic.

Quantitative Data Summary

Direct quantitative data for Diisodecyl succinate's biological activity is not available. The following table summarizes relevant data for succinate's interaction with its receptor, SUCNR1, which is a key component of the proposed mechanism of action.

| Parameter | Ligand | Receptor | Value | Species | Reference |

| EC50 | Succinate | SUCNR1 | 5.69 ± 0.11 (pEC50) | Mouse | [1] |

| EC50 | Succinate | SUCNR1 | 4.80 ± 0.01 (pEC50) | Human | [1] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Detailed Experimental Protocols

As there are no specific published studies on the mechanism of action of Diisodecyl succinate, this section provides general experimental protocols that could be adapted to investigate the proposed mechanisms.

Protocol for Assessing Cellular Uptake and Hydrolysis

Objective: To determine if Diisodecyl succinate is taken up by cells and hydrolyzed to succinate.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in appropriate media.

-

Treatment: Treat the cells with a known concentration of Diisodecyl succinate for various time points.

-

Metabolite Extraction:

-

For intracellular metabolites: Wash cells with ice-cold PBS, then lyse the cells and extract metabolites using a methanol/water/chloroform extraction method.

-

For extracellular metabolites: Collect the cell culture media.

-

-

Analysis: Analyze the extracts and media for the presence of Diisodecyl succinate and succinate using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: A decrease in intracellular Diisodecyl succinate over time with a corresponding increase in intracellular and/or extracellular succinate would indicate uptake and hydrolysis.

Caption: Workflow for assessing cellular uptake and hydrolysis.

Protocol for Investigating SUCNR1 Activation

Objective: To determine if Diisodecyl succinate or its metabolite, succinate, activates the SUCNR1 receptor.

Methodology:

-

Cell Line: Use a cell line known to express SUCNR1 or a reporter cell line engineered to express SUCNR1 and a downstream reporter (e.g., a calcium-sensitive fluorescent protein or a luciferase reporter).

-

Treatment: Treat the cells with varying concentrations of Diisodecyl succinate and succinate (as a positive control).

-

Assay:

-

Calcium Mobilization Assay: Measure changes in intracellular calcium levels using a fluorescent calcium indicator.

-

cAMP Assay: Measure changes in intracellular cyclic AMP levels.[1]

-

Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase).

-

-

Data Analysis: Generate dose-response curves and calculate EC50 values to determine the potency of activation.

Protocol for Assessing HIF-1α Stabilization

Objective: To determine if Diisodecyl succinate treatment leads to the stabilization of HIF-1α.

Methodology:

-

Cell Culture: Culture cells under normoxic conditions.

-

Treatment: Treat cells with Diisodecyl succinate for various time points. A known HIF-1α stabilizer (e.g., dimethyloxalylglycine, DMOG) can be used as a positive control.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Perform Western blot analysis using an antibody specific for HIF-1α.

-

Data Analysis: Quantify the band intensity to determine the relative levels of HIF-1α protein. An increase in HIF-1α levels in Diisodecyl succinate-treated cells would suggest stabilization.

Conclusion

The proposed mechanism of action for Diisodecyl succinate in biological systems is centered on its intracellular hydrolysis to succinate and isodecanol. The resulting succinate can then enter endogenous metabolic and signaling pathways, potentially impacting cellular energy metabolism, and activating intracellular and extracellular signaling cascades through HIF-1α and the SUCNR1 receptor, respectively. The biological effects of the isodecanol metabolite are less clear but may involve interactions with cellular membranes and lipid metabolism. The provided experimental protocols offer a roadmap for future research to validate and elaborate on this proposed mechanism. Given the increasing use of succinate-based esters as alternatives to phthalates, a thorough understanding of their biological interactions is of significant scientific and regulatory importance.

References

Initial Screening of Diisodecyl Succinate for Endocrine-Disrupting Properties: A Methodological Whitepaper

Disclaimer: As of October 2025, a comprehensive literature review reveals a significant data gap regarding the endocrine-disrupting properties of Diisodecyl succinate (DIDS). No dedicated studies evaluating its potential to interfere with estrogen, androgen, thyroid, or steroidogenesis pathways were identified. Therefore, this document outlines the standard experimental framework and methodologies that would be employed for an initial screening of DIDS for such properties, in accordance with established regulatory guidelines. For illustrative purposes, findings for the structurally related compound, Di-isodecyl phthalate (DIDP), are briefly discussed to provide context on how a similar high molecular weight plasticizer has been evaluated.

Introduction to Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[1][2] This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis, transport, metabolism, or excretion.[3][4][5] Concerns over the potential health effects of EDCs, such as developmental and reproductive problems, have led to the establishment of systematic screening programs to identify chemicals with endocrine-disrupting potential.[6]

This whitepaper provides a technical guide for the initial screening of Diisodecyl succinate for endocrine-disrupting properties, focusing on the four primary pathways of concern: estrogen, androgen, thyroid, and steroidogenesis (EATS).

Proposed Screening Strategy for Diisodecyl Succinate

A tiered approach is typically employed for screening potential EDCs, starting with in vitro high-throughput screening (HTS) assays to prioritize chemicals for further testing. Positive findings in these initial assays would then warrant more comprehensive in vivo studies.

In Vitro Assays

A battery of in vitro assays would be utilized to assess the potential of Diisodecyl succinate to interact with key components of the endocrine system.

Table 1: Proposed In Vitro Assays for Endocrine Disruption Screening of Diisodecyl Succinate

| Endocrine Pathway | Assay Type | Endpoint Measured | Typical Cell Line/System |

| Estrogen | Estrogen Receptor (ER) Binding Assay | Competitive binding of the test chemical to the estrogen receptor (ERα and ERβ). | Purified ERα and ERβ proteins |

| Estrogen Receptor Transcriptional Activation Assay | Activation of a reporter gene under the control of an estrogen response element. | HeLa-9903, T-47D | |

| Androgen | Androgen Receptor (AR) Binding Assay | Competitive binding of the test chemical to the androgen receptor. | Purified AR protein |

| Androgen Receptor Transcriptional Activation Assay | Activation of a reporter gene under the control of an androgen response element. | MDA-kb2 | |

| Steroidogenesis | H295R Steroidogenesis Assay | Changes in the production of steroid hormones, including testosterone and estradiol. | H295R human adrenocortical carcinoma cells |

| Aromatase Assay | Inhibition or induction of aromatase, the enzyme that converts androgens to estrogens. | Human recombinant aromatase | |

| Thyroid | Not as well-established in HTS; however, assays could include: | ||

| Thyroid Hormone Receptor (TR) Binding Assay | Competitive binding of the test chemical to the thyroid hormone receptor. | Purified TRα and TRβ proteins | |

| Sodium-Iodide Symporter (NIS) Inhibition Assay | Inhibition of iodide uptake into thyroid cells. | FRTL-5 cells |

In Vivo Assays

Should in vitro screening indicate potential endocrine activity, targeted in vivo assays would be necessary to confirm these findings and assess their physiological relevance.

Table 2: Potential In Vivo Follow-up Assays for Diisodecyl Succinate

| Endocrine Pathway | Assay Type | Primary Endpoints | Animal Model |

| Estrogen | Uterotrophic Assay | Uterine weight gain in ovariectomized females. | Rat, Mouse |

| Androgen | Hershberger Assay | Androgen-dependent tissue weight changes in castrated males. | Rat |

| Thyroid | 28-Day Repeated Dose Toxicity Study with Thyroid Endpoints | Serum T3, T4, and TSH levels; thyroid gland weight and histopathology. | Rat |

| Reproduction/Development | Two-Generation Reproductive Toxicity Study | Fertility, reproductive performance, and developmental endpoints in offspring. | Rat |

Experimental Protocols

Detailed methodologies for key assays are outlined below.

Estrogen Receptor (ER) Binding Assay

This assay evaluates the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Preparation of Reagents: Purified human ERα or ERβ, radiolabeled 17β-estradiol ([³H]E2), and the test chemical (Diisodecyl succinate) at various concentrations.

-

Incubation: The test chemical is incubated with the ER and [³H]E2 in a multi-well plate.

-

Separation: Bound and free radioligand are separated.

-

Detection: The amount of bound [³H]E2 is quantified using liquid scintillation counting.

-

Data Analysis: A competition curve is generated to determine the concentration of the test chemical that inhibits 50% of the specific binding of [³H]E2 (IC50).

Androgen Receptor (AR) Transcriptional Activation Assay

This cell-based assay measures the ability of a test chemical to induce or inhibit the expression of a reporter gene under the control of an androgen response element.

-

Cell Culture: MDA-kb2 cells, which contain the human androgen receptor and a luciferase reporter gene, are cultured in multi-well plates.

-

Exposure: Cells are exposed to various concentrations of the test chemical (Diisodecyl succinate) in the presence or absence of a known AR agonist.

-

Lysis and Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the luciferase reporter enzyme is measured using a luminometer.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

H295R Steroidogenesis Assay

This in vitro assay uses the H295R human adrenocortical carcinoma cell line to assess the effects of a chemical on the production of steroid hormones.[7][8][9]

-

Cell Culture: H295R cells are cultured in multi-well plates.[7]

-

Exposure: Cells are exposed to a range of concentrations of the test chemical (Diisodecyl succinate) for 48 hours.[7]

-

Hormone Measurement: The culture medium is collected, and the concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are measured using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Cell Viability: A cell viability assay is performed to ensure that observed effects on hormone production are not due to cytotoxicity.[7]

-

Data Analysis: Changes in hormone production relative to a vehicle control are calculated. A significant change (typically a 1.5-fold increase or decrease) in two consecutive concentrations is considered a positive result.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for estrogen, androgen, and thyroid hormones.

References

- 1. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocrine disruptor - Wikipedia [en.wikipedia.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. endocrine.org [endocrine.org]

- 5. Endocrine Disrupting Chemicals’ Effects in Children: What We Know and What We Need to Learn? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. freiaproject.eu [freiaproject.eu]

Methodological & Application

Analytical Methods for Detecting Diisodecyl Succinate in Biological Samples

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl succinate (DIDS) is a high molecular weight diester used in various industrial applications, including as a plasticizer, solvent, and lubricant. With its widespread use, the potential for human exposure and the need to understand its toxicokinetics and biological effects are of growing concern. This document provides detailed application notes and proposed protocols for the analytical detection of Diisodecyl succinate and its primary metabolite, Mono-isodecyl succinate, in biological samples. The methodologies described are based on established analytical techniques for similar compounds, such as phthalate esters and endogenous metabolites, and are intended to serve as a comprehensive guide for researchers.

The primary analytical technique detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of organic molecules in complex biological matrices. Additionally, the potential for developing a complementary immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is discussed.

Proposed Analytical Protocol: Quantification of Diisodecyl Succinate and Mono-isodecyl Succinate in Human Plasma by LC-MS/MS

This protocol outlines a proposed method for the simultaneous quantification of Diisodecyl succinate (DIDS) and its expected primary metabolite, Mono-isodecyl succinate (MIDS), in human plasma. The method utilizes liquid-liquid extraction for sample cleanup followed by analysis using a triple quadrupole mass spectrometer.

1. Materials and Reagents

-

Diisodecyl succinate (analytical standard)

-

Mono-isodecyl succinate (analytical standard, may require custom synthesis)

-

Diisodecyl succinate-d4 (internal standard, may require custom synthesis)

-

Mono-isodecyl succinate-d4 (internal standard, may require custom synthesis)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (K2EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

2. Sample Collection and Handling

-

Collect whole blood samples in K2EDTA vacutainer tubes.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C within one hour of collection.

-

Aspirate the plasma supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

3. Preparation of Calibration Standards and Quality Controls

-

Prepare primary stock solutions of DIDS, MIDS, and their respective internal standards (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare a working standard solution containing both DIDS and MIDS by serial dilution of the primary stocks with 50:50 (v/v) methanol:water.

-

Prepare a working internal standard solution containing DIDS-d4 and MIDS-d4 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration standards are prepared by spiking blank human plasma with the working standard solution to achieve a concentration range (e.g., 0.1 - 100 ng/mL).

-

Quality control (QC) samples are prepared in blank human plasma at a minimum of three concentration levels (low, medium, and high).

4. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of each sample in a microcentrifuge tube, add 25 µL of the working internal standard solution and vortex briefly.

-

Add 500 µL of MTBE to each tube.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-4.0 min: 30% to 95% B

-

4.0-5.0 min: 95% B

-

5.0-5.1 min: 95% to 30% B

-

5.1-6.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer:

-

Ionization Source: Electrospray Ionization (ESI), negative mode for MIDS and positive mode for DIDS.

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of analytical standards. Hypothetical transitions are provided in the table below.

-

Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Quantitative Data and Method Performance

The following table summarizes the typical performance characteristics expected from a fully validated LC-MS/MS method for the analysis of Diisodecyl succinate and its metabolite.

| Parameter | Diisodecyl Succinate (DIDS) | Mono-isodecyl Succinate (MIDS) |

| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | ~0.03 ng/mL | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Extraction Recovery | > 80% | > 80% |

Complementary Method: Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS provides high specificity and quantification, an ELISA can be a valuable tool for high-throughput screening of a large number of samples. The development of a competitive ELISA for DIDS or its primary metabolite would require the following general steps:

-

Hapten Synthesis: Conjugation of a DIDS derivative to a carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin) to make it immunogenic.

-

Antibody Production: Immunization of animals (e.g., rabbits or mice) with the conjugate to produce polyclonal or monoclonal antibodies.

-

Assay Development: Optimization of assay conditions, including antibody and coating antigen concentrations, incubation times, and blocking buffers.

-

Validation: Assessment of assay performance, including sensitivity, specificity, precision, and accuracy.

Visualizations: Workflows and Biological Pathways

To aid in the understanding of the analytical process and the potential biological relevance of Diisodecyl succinate, the following diagrams are provided.

Caption: Experimental workflow for the quantification of Diisodecyl succinate.

Upon entry into the body, Diisodecyl succinate is expected to be metabolized, releasing succinate as one of its breakdown products. Succinate is a known signaling molecule that can activate the G-protein coupled receptor SUCNR1 (also known as GPR91).

Caption: Succinate Receptor (SUCNR1/GPR91) Signaling Pathway.

Application Notes and Protocols for Diisodecyl Succinate as a Plasticizer in Medical-Grade PVC Tubing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer in the manufacturing of medical devices, including tubing for intravenous (IV) fluid and drug delivery, dialysis, and feeding tubes. The flexibility of PVC is achieved through the addition of plasticizers. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the most common plasticizer. However, concerns about the potential for DEHP to leach from PVC medical devices and its potential health risks have driven the search for safer alternatives.[1][2]

Succinate esters have emerged as a promising class of non-phthalate plasticizers due to their favorable toxicological profiles and good performance characteristics in PVC.[1] This document provides detailed application notes and protocols for the evaluation of Diisodecyl succinate as a potential plasticizer for medical-grade PVC tubing. Due to the limited publicly available data specifically on Diisodecyl succinate, this document leverages data on other succinate esters as a proxy and presents generalized protocols adaptable for its evaluation.

Properties of Succinate Plasticizers in PVC

Succinate-based plasticizers have demonstrated comparable or even superior performance to traditional phthalates in PVC formulations. They are valued for their plasticizing efficiency, low migration rates, and good thermal stability.[1][3]

Mechanical Properties

The mechanical properties of PVC plasticized with succinate esters are critical for the performance of medical tubing, ensuring flexibility, strength, and durability. As the concentration of plasticizer increases, the tensile strength of the PVC typically decreases, while the elongation at break increases, resulting in a more flexible material.[4]